2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BTFMA, is an important chemical compound in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including amide formation, acylation, and alkylation. BTFMA is a valuable reagent that is used in the production of a wide range of compounds, including pharmaceuticals, pesticides, and fragrances. BTFMA has several unique properties that make it an attractive choice for synthetic chemists.
Scientific Research Applications
Pharmacology
In pharmacology, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is explored for its potential therapeutic applications. Its structural similarity to other furan derivatives, which are known for their diverse pharmacological activities, makes it a compound of interest for drug development and synthesis .
Material Science
This compound is valuable in material science research, particularly in the synthesis of polymers and coatings. Its bromine atom can act as a reactive site for further chemical modifications, leading to materials with unique properties such as increased durability or chemical resistance .
Environmental Science
Environmental scientists are interested in 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide for its potential use in environmental remediation. It could be used to synthesize compounds that help in the breakdown of pollutants or in the creation of environmentally friendly materials .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays .
Chemical Synthesis
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide serves as a building block in organic synthesis. Its functional groups are reactive intermediates in the construction of more complex molecules, which is fundamental in synthetic chemistry research .
Life Science Research
In life sciences, this compound’s reactivity is harnessed in biochemical studies and molecular biology. It could be used to modify biomolecules or to study biological processes, contributing to our understanding of life at the molecular level .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide acts as an active inhibitor of its targets . By binding to these receptors, it disrupts their normal function, thereby inhibiting the quorum sensing communication among bacteria and reducing their virulence .
Biochemical Pathways
Given its targets, it likely impacts thequorum sensing pathways in bacteria, which are responsible for coordinating group behaviors such as biofilm formation and virulence .
Result of Action
The molecular and cellular effects of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide’s action would be the disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe and easier to treat.
properties
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOUFILNKUDPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589555 |
Source
|
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide | |
CAS RN |
90271-69-5 |
Source
|
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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